2,4,6-trimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
2,4,6-Trimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by a 2,4,6-trimethyl-substituted benzene sulfonamide core linked via an ethyl chain to a 4-methyl-2-(pyridin-3-yl)-1,3-thiazole moiety. This compound combines aromatic, heterocyclic, and sulfonamide functionalities, which are often associated with diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-13-10-14(2)19(15(3)11-13)27(24,25)22-9-7-18-16(4)23-20(26-18)17-6-5-8-21-12-17/h5-6,8,10-12,22H,7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOYGAULUAVAGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CN=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4,6-trimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound
- Core Structure : 2,4,6-Trimethylbenzene sulfonamide linked to a 4-methyl-2-(pyridin-3-yl)thiazole via an ethyl chain.
- Key Features :
- Three methyl groups on the benzene ring enhance steric bulk and hydrophobicity.
- Ethyl linker provides flexibility for optimal binding.
- Thiazole-pyridine heterocycle offers π-π stacking and hydrogen-bonding capabilities.
Comparators
4-(1,2,3,4-Tetrahydro-4,4,6-Trimethyl-2-Thioxo-1-Pyrimidinyl)-N-(2-Thiazolyl)-Benzenesulfonamide
- Core Structure : Benzene sulfonamide with a thioxo-pyrimidinyl group and thiazole substituent.
- Key Differences : Lacks the pyridine ring and ethyl linker; includes a thioxo-pyrimidinyl group, which may confer distinct electronic properties and reactivity .
N-(2-Anilinopyridin-3-Yl)-4-Methylbenzenesulfonamide Core Structure: 4-Methylbenzene sulfonamide directly attached to an anilinopyridine group. Key Differences: No thiazole or ethyl chain; aniline and pyridine groups may alter solubility and target specificity .
4-{4-[(Z)-(3-Sec-Butyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene)Methyl]-1-Phenyl-1H-Pyrazol-3-Yl}-N,N-Dimethylbenzenesulfonamide Core Structure: Benzene sulfonamide with a pyrazole-thiazolidinone hybrid substituent. Key Differences: Incorporates a thiazolidinone ring with a sec-butyl group, which increases molecular weight (526.7 g/mol) and may affect steric interactions .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-Yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-Yl)-N-Methylbenzenesulfonamide Core Structure: Chromene-pyrazolopyrimidine hybrid linked to a sulfonamide.
Physicochemical Properties
Notes:
- The target compound’s estimated molecular weight (~500 g/mol) positions it between simpler sulfonamides and bulkier hybrids.
- Fluorinated derivatives (e.g., ) exhibit higher melting points, suggesting stronger intermolecular forces .
Biological Activity
2,4,6-trimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene core, with a thiazole and pyridine moiety contributing to its unique properties. The IUPAC name is 2,4,6-trimethyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide. Its molecular formula is , and it has a molecular weight of 405.55 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, which suggests that this compound may also exhibit similar antimicrobial effects .
Anticancer Potential
Recent studies have explored the anticancer potential of thiazole derivatives. A related compound demonstrated activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM . This suggests that this compound could be further investigated for its anticancer properties.
Case Studies
- Antimicrobial Activity : A study focused on the synthesis of thiazole derivatives reported that certain analogs exhibited potent antibacterial activity against various pathogens. These findings support the hypothesis that similar compounds may enhance the efficacy of existing antibiotics or serve as new therapeutic agents .
- Anticancer Activity : Another study highlighted the structure–activity relationship (SAR) of thiazole-containing compounds. Modifications to the thiazole ring significantly affected the compounds' anticancer activity against different cancer cell lines . The specific structure of this compound warrants further investigation in this context.
Data Tables
| Biological Activity | IC50 Value (µM) | Target/Organism |
|---|---|---|
| Antibacterial | Varies | Various pathogens |
| Anticancer | 6.2 | Colon carcinoma HCT-116 |
| Antifungal | Varies | Various fungal strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
